molecular formula C9H14N2 B1649852 3-(2-Methylpyridin-3-YL)propan-1-amine CAS No. 1060806-37-2

3-(2-Methylpyridin-3-YL)propan-1-amine

Cat. No. B1649852
CAS RN: 1060806-37-2
M. Wt: 150.22
InChI Key: ZBTIXDYPGJOOLJ-UHFFFAOYSA-N
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Description

3-(2-Methylpyridin-3-YL)propan-1-amine is a chemical compound with the molecular formula C9H14N2. It is a liquid at room temperature . The IUPAC name for this compound is 3-(3-methyl-2-pyridinyl)-1-propanamine .


Molecular Structure Analysis

The molecular weight of 3-(2-Methylpyridin-3-YL)propan-1-amine is 150.22 g/mol . The InChI code for this compound is 1S/C9H14N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5-6,10H2,1H3 .


Physical And Chemical Properties Analysis

3-(2-Methylpyridin-3-YL)propan-1-amine is a liquid at room temperature . It has a molecular weight of 150.22 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 3 .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

A study explored the use of primary and secondary amines, including amino acid methyl esters, in palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, compounds of potential biological importance, from 3-iodopyridine through simple and double carbon monoxide insertions. These compounds are significant in medicinal chemistry for their role in drug development and biochemical research (Takács et al., 2007).

Synthesis of Tertiary Amines

Another research focused on synthesizing tertiary amines and investigating their inhibitive performance on carbon steel corrosion. The study synthesized compounds like 1,3-di-amino-propan-2-ol, referred to as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), and 1,3-bis-diethylamino-propan-2-ol (DEAP) by alkylation reaction. These compounds showed potential as anodic inhibitors, retarding the anodic dissolution of iron, indicating their utility in corrosion science and engineering applications (Gao et al., 2007).

Synthesis and Structure of Trialkyltantalum Complexes

Research on the synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands showed the creation of novel metal complexes with potential applications in catalysis and materials science. These complexes displayed different coordination environments and stability at elevated temperatures, suggesting their use in olefin polymerization and other catalytic processes (Noor et al., 2006).

Metal Aminopyridinato Complexes as Catalysts

A study on group 10 metal aminopyridinato complexes outlined their synthesis, structure, and application as catalysts in aryl-Cl activation and hydrosilane polymerization. These complexes, characterized by X-ray crystal structure analysis, served as efficient "phosphine-free" catalyst systems and demonstrated remarkable activity in polymerizing MeH2SiSiH2Me towards soluble, linear poly(methylsilane), highlighting their significance in the field of catalysis and polymer science (Deeken et al., 2006).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

3-(2-methylpyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-9(4-2-6-10)5-3-7-11-8/h3,5,7H,2,4,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTIXDYPGJOOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306398
Record name 2-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpyridin-3-YL)propan-1-amine

CAS RN

1060806-37-2
Record name 2-Methyl-3-pyridinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylpyridin-3-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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